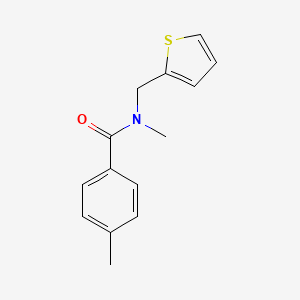![molecular formula C14H15N3O2 B7473253 4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one](/img/structure/B7473253.png)
4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a phthalazinone derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one exhibits various biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress in animal models. It has also been shown to inhibit the growth of cancer cells and bacterial strains. Additionally, 4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one has been shown to improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one in lab experiments is its versatility. This compound can be used in various assays to study its effects on inflammation, cancer, bacterial growth, and neurological disorders. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Future Directions
There are several future directions for the study of 4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one. One of the main areas of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Moreover, the potential use of 4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one as a drug delivery system and its toxicity profile in vivo need to be explored.
Synthesis Methods
The synthesis of 4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one has been reported in various studies. One of the most commonly used methods for the synthesis of this compound involves the reaction of 2-methylphthalazin-1-one with azetidine-1-carboxylic acid followed by the addition of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Scientific Research Applications
The potential applications of 4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one in scientific research are vast. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-[2-(azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16-14(19)11-6-3-2-5-10(11)12(15-16)9-13(18)17-7-4-8-17/h2-3,5-6H,4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYFITOGQKTLIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

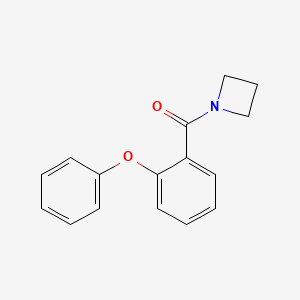

![N-[(2S)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473192.png)

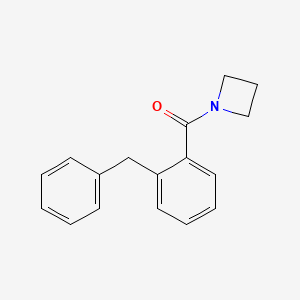


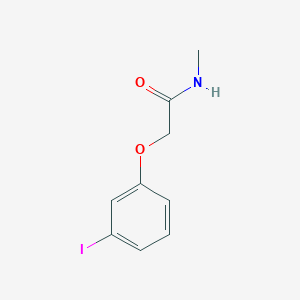


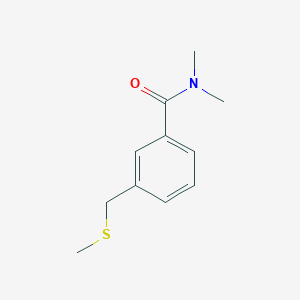
![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)

